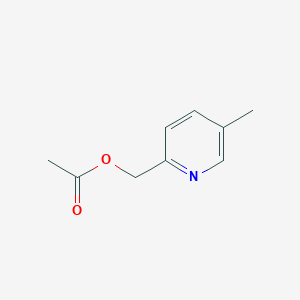

(5-methylpyridin-2-yl)methyl acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-methylpyridin-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7-3-4-9(10-5-7)6-12-8(2)11/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGOIBOIDGMTXLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)COC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901273772 | |

| Record name | 2-Pyridinemethanol, 5-methyl-, 2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901273772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

772-71-4 | |

| Record name | 2-Pyridinemethanol, 5-methyl-, 2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=772-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinemethanol, 5-methyl-, 2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901273772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Preparative Strategies for 5 Methylpyridin 2 Yl Methyl Acetate

Conventional Esterification Routes to (5-methylpyridin-2-yl)methyl acetate (B1210297)

Conventional methods for synthesizing (5-methylpyridin-2-yl)methyl acetate primarily rely on the formation of the ester bond from the corresponding alcohol, (5-methylpyridin-2-yl)methanol (B1313501).

Direct Esterification Approaches

Direct esterification involves the reaction of (5-methylpyridin-2-yl)methanol with an acetylating agent. A common and straightforward approach is the reaction with acetic anhydride (B1165640) or acetyl chloride. The synthesis of the precursor alcohol, (5-methylpyridin-2-yl)methanol, is a critical first step, which can be accomplished by the reduction of ethyl 5-methylpyridine-2-carboxylate. chemicalbook.com

A related procedure for the synthesis of the unsubstituted analogue, pyridin-2-ylmethyl acetate, involves the reaction of 2-picoline N-oxide with acetic anhydride. google.comgoogle.com This reaction proceeds through a rearrangement to form the acetate ester. This method can be adapted for the 5-methyl derivative, starting from 5-methyl-2-picoline N-oxide. The reaction typically occurs under reflux conditions for several hours. google.com

The general scheme for direct esterification of (5-methylpyridin-2-yl)methanol is presented below:

Reaction Scheme for Direct Esterification

| Acetylating Agent | Typical Conditions |

| Acetic Anhydride | Often with a catalyst (e.g., DMAP) or under reflux |

| Acetyl Chloride | Typically with a base (e.g., triethylamine (B128534), pyridine) to neutralize HCl |

Transesterification Processes

Transesterification is another conventional route where an existing ester, such as methyl acetate or ethyl acetate, reacts with (5-methylpyridin-2-yl)methanol in the presence of a catalyst to form the desired product and a different alcohol as a byproduct. google.comresearchgate.net This reaction is reversible, and conditions are often optimized to drive the equilibrium towards the product side, for instance, by removing the alcohol byproduct. google.com

Acid or base catalysts are typically employed to facilitate the reaction. Heterogeneous catalysts, such as CaO/Al2O3, have been used for the transesterification of glycerol (B35011) with ethyl acetate, demonstrating a potential eco-friendly option for this type of transformation. researchgate.net The choice of the starting ester can influence reaction conditions; for example, the transesterification of methyl acetate can form azeotropes that affect distillation and purification. google.com

Novel and Emerging Synthetic Pathways for Pyridine-Containing Esters

Recent advancements in organic synthesis have led to the development of novel and more efficient methods for preparing pyridine-containing esters, including organocatalytic and transition-metal-catalyzed approaches. rsc.orgresearchgate.netorganic-chemistry.org

Organocatalytic Synthesis (e.g., DMAP-catalyzed approaches)

4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst for acylation reactions. utrgv.edu DMAP-catalyzed esterification of alcohols with acid anhydrides is a widely used method known for its mild reaction conditions and high efficiency. organic-chemistry.orgutrgv.edu This approach is particularly advantageous for substrates that are sensitive to acid or sterically hindered. organic-chemistry.org

The mechanism involves the initial reaction of DMAP with the acid anhydride to form a reactive acylpyridinium ion. This intermediate is then readily attacked by the alcohol, in this case, (5-methylpyridin-2-yl)methanol, to yield the ester and regenerate the DMAP catalyst. utrgv.edu An auxiliary base like triethylamine is often used, though solvent-free conditions have also been developed, making the process more environmentally friendly and suitable for industrial applications. organic-chemistry.orgutrgv.edu

A study demonstrated the efficient DMAP-catalyzed esterification of a wide range of alcohols with acetic anhydride, achieving high yields with low catalyst loading (0.05–2 mol%). organic-chemistry.org

Table of DMAP-Catalyzed Reactions

| Catalyst | Reactants | Conditions | Outcome | Reference |

|---|---|---|---|---|

| DMAP | Alcohol, Acetic Anhydride | 0.05–2 mol% DMAP, solvent-free | High yields of corresponding esters | organic-chemistry.org |

| DMAP | Cyclohexanol, Acetic Anhydride | Dichloromethane, Triethylamine | Kinetic study of esterification | utrgv.edu |

Transition Metal-Catalyzed Cyclization and Cross-Coupling Procedures for Pyridine (B92270) Scaffold Formation

Instead of forming the ester bond on a pre-existing pyridine ring, advanced strategies can construct the functionalized pyridine scaffold itself using transition metal catalysis. These methods offer high modularity and control over the substitution pattern. nih.govmdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are powerful tools for creating C-C bonds. nih.govmdpi.com A polysubstituted pyridine can be synthesized by the stepwise and chemoselective coupling of different aryl or alkyl groups to a pyridine core bearing multiple leaving groups (e.g., -Br, -Cl, -OSO2F). nih.gov For instance, the synthesis of the drug Etoricoxib showcases the chemoselective Suzuki coupling, where the reactivity order of leaving groups is exploited to build a complex pyridine structure. nih.gov This approach could be adapted to first construct a 2-halo-5-methylpyridine derivative, which is then subjected to further functionalization to introduce the hydroxymethyl group, followed by esterification.

Another emerging area is the synthesis of methylpyridines through catalytic methods in the gas phase using heterogeneous catalysts composed of metal oxides like cadmium and chromium. semanticscholar.org While this provides a route to the basic methylpyridine skeleton, further functionalization steps would be required.

Chemo- and Regioselective Synthesis of this compound and Analogues

Achieving chemo- and regioselectivity is a significant challenge in the functionalization of pyridines due to the electronic nature of the ring. researchgate.net Modern synthetic methods aim to overcome this by using directing groups or specialized reagents.

For the synthesis of analogues of this compound, methods that allow for precise functionalization are invaluable. For example, titanacyclopropanes have been used for the chemo- and regioselective C2-alkylation of pyridine N-oxides, tolerating functionalities like esters. researchgate.net This allows for the introduction of complex alkyl groups at the 2-position of the pyridine ring with high selectivity.

A copper-catalyzed tandem reaction has been developed for the benzylic C(sp3)-H acyloxylation of 2-alkylpyridine N-oxides with aldehydes. nih.gov This process involves an oxidative esterification followed by a rearrangement, directly installing an ester group on the methyl substituent of a picoline derivative. Applying this to 5-methyl-2-picoline N-oxide with a suitable aldehyde could provide a direct route to the target ester or its analogues.

The development of blocking groups also enables highly regioselective functionalization. A maleate-derived blocking group has been used to direct Minisci-type alkylation specifically to the C-4 position of pyridine, preventing the formation of regioisomers. chemrxiv.org Such strategies allow for the synthesis of precisely substituted pyridine building blocks that can be further elaborated to the desired final products.

Green Chemistry Approaches in Pyridine Ester Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyridine derivatives to minimize waste, avoid hazardous reagents, and improve energy efficiency. researchgate.net These approaches are critical for developing environmentally benign pathways for compounds like this compound and its precursors.

Key green strategies in pyridine ester synthesis include:

Biocatalysis: The use of enzymes or whole-cell systems offers a highly selective and sustainable alternative to traditional chemical catalysis. Research has demonstrated novel one-pot biocatalytic processes for preparing key pyridine intermediates. For example, recombinant microbial cells have been used to synthesize 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine, providing a simpler and more sustainable route compared to multi-step organic protocols. rsc.org Furthermore, efforts are underway to develop biocatalytic routes to substituted pyridines from renewable biomass sources, combining methods like decarboxylation and the reduction of carboxylic side chains to generate valuable pyridine intermediates. ukri.org

Microwave-Assisted Synthesis: Microwave irradiation has been established as a green chemistry tool that can dramatically accelerate reaction rates, often leading to higher yields and purer products in significantly less time than conventional heating methods. acs.org For the synthesis of various pyridine derivatives, microwave-assisted one-pot, multi-component reactions have been shown to provide excellent yields (82–94%) in just 2–7 minutes. acs.orgnih.gov This technique is particularly advantageous for esterification reactions, where it can rapidly drive the reaction to completion. uctm.edu

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Pyridine Derivative Synthesis

Data adapted from research on green synthesis of novel pyridines. acs.orgnih.gov

Alternative Catalysts and Solvents: A significant green approach involves replacing hazardous solvents and catalysts. An innovative, one-pot multicomponent synthesis of 5-methylpyridinium derivatives has been developed using ionic liquids like [BMIM][OH] as both the catalyst and solvent. niscpr.res.in This method is noted for its simple work-up, cost-effectiveness, and environmentally benign processing. niscpr.res.in Similarly, advanced versions of the Guareschi–Thorpe synthesis utilize water with ammonium (B1175870) carbonate as a green buffer, allowing the reaction to proceed efficiently while the product precipitates directly from the aqueous medium, simplifying purification. rsc.org

Flow Chemistry: Continuous flow synthesis represents a greener and safer alternative to traditional batch processing. A simplified bench-top continuous flow setup using a packed column of Raney® nickel has been used for the selective α-methylation of pyridines. nih.gov This method offers shorter reaction times, enhanced safety, elimination of work-up procedures, and reduced waste, making it a superior protocol for producing pyridine intermediates. nih.gov

Stereoselective Synthesis of Chiral Analogues

While this compound is an achiral molecule, the 5-methylpyridine-2-yl substructure is a key component in many biologically active chiral molecules. Therefore, the development of stereoselective synthetic methods to produce chiral analogues is of significant interest in medicinal chemistry.

The synthesis of such analogues typically involves the introduction of one or more chiral centers into a molecule containing the pyridine core. This can be achieved through various advanced strategies:

Asymmetric Amidation and Coupling: Chiral ligands and catalysts can be used to control the stereochemistry of key bond-forming reactions. For instance, the synthesis of chiral piperazinium compounds, which are selective for nicotinic acetylcholine (B1216132) receptors, has been accomplished starting from 6-methylpyridin-2-amine. acs.org The key steps involve transition-metal-free amidation followed by coupling with a chiral piperazine (B1678402) derivative, demonstrating a route to enantiomerically pure final products. acs.org

Asymmetric Catalysis: Highly efficient catalytic systems are employed to generate chirality with high enantioselectivity. Iridium-catalyzed asymmetric allylic substitution has been used to create α-chiral bicyclo[1.1.1]pentanes (BCPs) in a single step from readily available precursors. bris.ac.uk This type of methodology, which generates a chiral center adjacent to a functional group, could be adapted to create chiral analogues of pyridylmethanols before esterification.

Use of Chiral Pool Substrates: Another strategy involves starting with naturally occurring chiral molecules. For example, a library of trifunctional chiral ligands was developed from steviol (B1681142) methyl ester, derived from the natural product stevioside, and applied as catalysts in asymmetric synthesis. mdpi.com

Table 2: Examples of Synthetic Approaches to Chiral Analogues Containing a Substituted Pyridine Moiety

Scale-Up Considerations and Process Optimization for Industrial and Large-Scale Synthesis

The transition of a synthetic route from a laboratory setting to industrial-scale production presents significant challenges, including ensuring process safety, consistency, cost-effectiveness, and regulatory compliance. nih.govresearchgate.net For this compound, this involves optimizing the esterification step and the synthesis of its precursor, (5-methylpyridin-2-yl)methanol.

Key considerations for scale-up and process optimization include:

Esterification Process Optimization: The Fischer esterification is an equilibrium-limited reaction. masterorganicchemistry.com For large-scale production, strategies to drive the reaction towards the ester product are crucial. This often involves using one reactant in large excess or continuously removing water as it is formed. google.com The use of heterogeneous, strongly acidic cation-exchange resins as catalysts is advantageous on an industrial scale as they are easily separated from the reaction mixture, can be recycled, and can minimize the formation of by-products like ethers, which can occur at the elevated temperatures required for high conversion rates. google.comutwente.nl

Process Analytical Technology (PAT) and Design of Experiments (DoE): Modern process development relies heavily on statistical methods like Response Surface Methodology (RSM) to efficiently optimize reaction parameters. uctm.eduresearchgate.net For the synthesis of methyl acetate, RSM has been used to determine the optimal conditions for microwave power, catalyst concentration, reactant molar ratio, and reaction time to achieve maximum conversion. uctm.edu This data-rich approach minimizes the number of experiments needed while providing a deep understanding of the process, which is critical for robust and scalable manufacturing. researchgate.net

Table 3: Optimized Parameters for Microwave-Assisted Methyl Acetate Synthesis using RSM

Data adapted from a study on the optimization of methyl acetate synthesis. uctm.edu

Adapting Routes for Scale: Medicinal chemistry routes often use reagents and conditions that are not suitable for large-scale production due to cost, safety, or handling issues. Process development involves modifying these routes to be more robust. For example, a synthesis might be redesigned to use crystalline intermediates that are easily purified by filtration rather than chromatography, or a hazardous reagent might be replaced with a safer alternative. researchgate.net

Continuous Flow Manufacturing: As mentioned in the context of green chemistry, continuous flow processing is a key enabling technology for scale-up. It offers superior control over reaction parameters (temperature, pressure, mixing), leading to better consistency and higher yields. acs.org The smaller reactor volumes also significantly improve safety, especially for highly exothermic or hazardous reactions. The development of flow processes for key steps, such as the synthesis of pyridine intermediates, is a critical aspect of modern process optimization. nih.gov

Hydrolysis and Saponification Kinetics and Mechanistic Studies

The cleavage of the ester bond in this compound can be achieved through hydrolysis, which can be catalyzed by either acid or base. The base-catalyzed process is known as saponification.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of esters typically proceeds via an AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of (5-methylpyridin-2-yl)methanol yields acetic acid.

Saponification (Base-Catalyzed Hydrolysis): Saponification is the hydrolysis of an ester under basic conditions, which is effectively irreversible. The mechanism is typically BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular). A hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, eliminating the (5-methylpyridin-2-yl)methoxide anion as the leaving group and forming acetic acid. The acetic acid is immediately deprotonated by the strongly basic alkoxide (or another hydroxide ion) to form the acetate carboxylate, driving the reaction to completion.

The pyridine ring, being an electron-withdrawing system, is expected to increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide ion. This generally leads to a faster rate of saponification compared to esters with simple alkyl groups.

| Condition | Mechanism | Key Steps | Expected Rate Influence of Pyridine Ring |

|---|---|---|---|

| Acidic (e.g., HCl, H₂SO₄) | AAC2 | 1. Protonation of Carbonyl O 2. Nucleophilic attack by H₂O 3. Proton transfer 4. Elimination of alcohol | Complex: Ring N protonation creates a strong withdrawing group, potentially accelerating H₂O attack but may hinder initial carbonyl protonation. |

| Basic (e.g., NaOH, KOH) | BAC2 | 1. Nucleophilic attack by OH⁻ 2. Formation of tetrahedral intermediate 3. Elimination of alkoxide leaving group 4. Deprotonation of carboxylic acid | Accelerating: The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the carbonyl carbon, increasing the rate of hydroxide attack. |

Nucleophilic Acyl Substitution Reactions

Beyond hydrolysis, the ester functionality of this compound allows for nucleophilic acyl substitution with other nucleophiles, such as amines (aminolysis) and alcohols (alcoholysis or transesterification).

Aminolysis involves the reaction of the ester with an amine to form an amide and (5-methylpyridin-2-yl)methanol. This reaction is fundamental in the synthesis of a wide range of amide compounds. The reaction proceeds through the nucleophilic addition of the amine to the ester carbonyl carbon, forming a zwitterionic tetrahedral intermediate. This intermediate then collapses, typically after a proton transfer, to eliminate the alcohol leaving group and form the more stable amide.

The reaction can be performed with primary and secondary amines. Given the stability of the resulting amide bond, the reaction generally favors product formation. The reaction is often uncatalyzed but can be accelerated by catalysts that activate the ester or enhance the nucleophilicity of the amine.

| Amine Nucleophile | Reaction Product (Amide) | General Conditions |

|---|---|---|

| Ammonia (B1221849) (NH₃) | Acetamide | Typically requires heat and pressure. |

| Methylamine (CH₃NH₂) | N-Methylacetamide | Reaction proceeds at room temperature or with mild heating. |

| Aniline (C₆H₅NH₂) | N-Phenylacetamide (Acetanilide) | Generally requires heating due to lower nucleophilicity of aniline. |

| Diethylamine ((C₂H₅)₂NH) | N,N-Diethylacetamide | Mild heating may be required. |

Alcoholysis, or transesterification, is the process of exchanging the alcohol group of an ester with another alcohol. This reaction is typically catalyzed by either an acid or a base. To ensure a high yield of the desired product, the reactant alcohol is often used as the solvent.

Acid-Catalyzed Transesterification : The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. Protonation of the carbonyl oxygen activates the ester, which is then attacked by the new alcohol to form a tetrahedral intermediate. After proton transfers, the original alcohol ((5-methylpyridin-2-yl)methanol) is eliminated.

Base-Catalyzed Transesterification : A strong base (typically the conjugate base of the alcohol being used, e.g., ethoxide in ethanol) acts as the nucleophile. It attacks the carbonyl carbon to form a tetrahedral intermediate, which then expels the original alkoxide ((5-methylpyridin-2-yl)methoxide) to form the new ester.

| Alcohol Reactant | Catalyst | Product Ester |

|---|---|---|

| Methanol (B129727) (CH₃OH) | Acid (H⁺) or Base (CH₃O⁻) | Methyl acetate |

| Ethanol (C₂H₅OH) | Acid (H⁺) or Base (C₂H₅O⁻) | Ethyl acetate |

| Isopropanol ((CH₃)₂CHOH) | Acid (H⁺) or Base ((CH₃)₂CHO⁻) | Isopropyl acetate |

Electrophilic Aromatic Substitution on the Pyridine Ring System

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This makes it significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). quimicaorganica.orgwikipedia.org Reactions typically require harsh conditions, and the substitution is directed to the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions results in an unstable resonance structure where the positive charge is placed on the electronegative nitrogen atom. study.comquora.com

A common strategy to enhance the reactivity of pyridines toward EAS is the formation of the corresponding Pyridine N-oxide . The N-oxide is more reactive than pyridine itself because the oxygen atom can donate electron density into the ring, activating the 2- and 4-positions toward electrophilic attack. wikipedia.org

Direct halogenation of pyridine requires high temperatures and often results in mixtures of products. chemrxiv.org For a 2,5-disubstituted pyridine like the target compound, direct bromination or chlorination under harsh conditions would likely be complex.

A more controlled approach involves the N-oxide. Halogenation of pyridine N-oxides provides a reliable route to 2- and 4-halopyridines. For the N-oxide of this compound, the C5-methyl group and the N-oxide functionality would both activate the C4 and C6 positions. Halogenation would likely occur at the C4 position due to steric hindrance from the C2 substituent. Subsequent deoxygenation would yield the halogenated pyridine.

Modern methods have also been developed for the regioselective halogenation of pyridines under milder conditions, sometimes involving dearomatized intermediates like Zincke imines or the use of specialized phosphine reagents. chemrxiv.orgnih.govthieme-connect.com

| Reagent/Method | Substrate | Likely Major Product(s) |

|---|---|---|

| Br₂ / Oleum | This compound | 3-Bromo-(5-methylpyridin-2-yl)methyl acetate |

| POCl₃ / Heat | This compound N-oxide | 2-Chloro-(5-methylpyridin-2-yl)methyl acetate (after deoxygenation) |

| NBS / Acid | This compound | Mixture, potentially favoring 3-bromo isomer. |

| (COBr)₂ / Et₃N | This compound N-oxide | 2-Bromo-(5-methylpyridin-2-yl)methyl acetate (after deoxygenation) researchgate.net |

Nitration: Direct nitration of pyridine is extremely difficult, requiring severe conditions (e.g., KNO₃ in fuming H₂SO₄ at 300 °C) and giving low yields of 3-nitropyridine. The preferred method for nitrating the pyridine ring is via the N-oxide. oc-praktikum.de The N-oxide of this compound would be expected to undergo nitration with a mixture of nitric and sulfuric acid. The N-oxide group strongly directs electrophiles to the 4-position. The C5-methyl group also directs to the 4-position (ortho). Therefore, nitration is highly likely to occur selectively at the C4 position. The resulting 4-nitro N-oxide can then be deoxygenated (e.g., with PCl₃) to yield 4-nitro-(5-methylpyridin-2-yl)methyl acetate.

Sulfonation: Direct sulfonation of pyridine is also challenging, requiring heating with oleum (fuming sulfuric acid) at high temperatures (220-270 °C) to produce pyridine-3-sulfonic acid. quimicaorganica.org For this compound, sulfonation would be expected to occur at the C3 position, which is meta to the nitrogen and ortho to the activating methyl group, but sterically unhindered. The product would be 2-(acetoxymethyl)-5-methylpyridine-3-sulfonic acid. The reaction would require harsh conditions, and the ester group might undergo hydrolysis under these conditions.

Chemical Reactivity and Transformation Mechanisms of 5 Methylpyridin 2 Yl Methyl Acetate

The chemical reactivity of (5-methylpyridin-2-yl)methyl acetate (B1210297) is dictated by the interplay of its constituent functional groups: the pyridine (B92270) ring, the methyl group at position 5, and the methyl acetate group at position 2. The pyridine ring, being an electron-deficient aromatic system, influences the reactivity of its substituents. The ester group is susceptible to hydrolysis, and the methylene (B1212753) bridge can be a site for various chemical transformations. The methyl group at the 5-position offers a site for C-H activation and oxidation, which is a key aspect of its chemical behavior.

Advanced Spectroscopic and Structural Elucidation Studies of 5 Methylpyridin 2 Yl Methyl Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of (5-methylpyridin-2-yl)methyl acetate (B1210297) in solution. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments, the chemical environment and connectivity of each atom can be mapped out.

Based on the compound's structure, the following table outlines the predicted ¹H and ¹³C NMR chemical shifts.

| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

| Pyridine-H3 | ~7.5 | ~137 | Aromatic proton adjacent to nitrogen, deshielded. |

| Pyridine-H4 | ~7.6 | ~122 | Aromatic proton coupled to H3 and H6. |

| Pyridine-H6 | ~8.4 | ~149 | Aromatic proton ortho to the ring nitrogen, highly deshielded. |

| Pyridine-CH₃ | ~2.3 | ~18 | Methyl group on an aromatic ring. |

| Methylene (B1212753) (-CH₂-) | ~5.2 | ~66 | Methylene group between the pyridine (B92270) ring and the electron-withdrawing acetate group. |

| Acetate-CH₃ | ~2.1 | ~21 | Methyl group of the acetate moiety. |

| Carbonyl (C=O) | N/A | ~171 | Ester carbonyl carbon. |

| Pyridine-C2 | N/A | ~157 | Pyridine carbon attached to the methylene group. |

| Pyridine-C5 | N/A | ~131 | Pyridine carbon attached to the methyl group. |

Two-dimensional NMR experiments are indispensable for confirming the assignments made from 1D spectra and establishing the molecule's bonding framework. science.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. sdsu.edu For (5-methylpyridin-2-yl)methyl acetate, COSY would reveal correlations between the aromatic protons on the pyridine ring (H3, H4, and H6), confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu This technique is crucial for assigning the carbon signals. For instance, it would show cross-peaks connecting the ¹H signal of the pyridine-CH₃ at ~2.3 ppm to its corresponding ¹³C signal at ~18 ppm, and the methylene protons (~5.2 ppm) to their carbon (~66 ppm). youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically two to four bonds). sdsu.edu This is arguably the most powerful tool for assembling the molecular fragments. Key HMBC correlations would include:

The methylene protons (~5.2 ppm) to the pyridine carbons C2 and C6, as well as to the ester carbonyl carbon (~171 ppm).

The acetate methyl protons (~2.1 ppm) to the ester carbonyl carbon (~171 ppm).

The pyridine methyl protons (~2.3 ppm) to pyridine carbons C4, C5, and C6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. princeton.edu NOESY is vital for determining stereochemistry and conformation. Expected correlations would be seen between the methylene protons and the H6 proton of the pyridine ring, providing insight into the rotational preference around the C2-CH₂ bond.

While solution-state NMR describes the molecule's average conformation, solid-state NMR (ssNMR) provides information about its structure and packing in the crystalline or amorphous solid phase. nih.govresearchgate.net Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution ¹³C spectra of solid samples. nih.gov This analysis can reveal the presence of different polymorphs (different crystal packing arrangements), identify non-covalent interactions between molecules, and determine the molecular conformation without the influence of a solvent. For this compound, ssNMR could differentiate between various crystalline forms and provide data on intermolecular packing arrangements.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. youtube.comresearchgate.net

The FT-IR and Raman spectra of this compound would be dominated by several key vibrations. The C=O stretching of the ester group is expected to produce a very strong band in the IR spectrum. researchgate.net The C-O stretching modes of the ester and the various vibrations of the substituted pyridine ring provide a unique fingerprint for the molecule.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) | Functional Group |

| Aromatic C-H Stretch | 3050 - 3150 | Medium | Strong | Pyridine Ring |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Strong | -CH₃ and -CH₂- |

| Ester C=O Stretch | 1735 - 1750 | Strong | Medium | Acetate |

| Pyridine Ring C=C, C=N Stretches | 1400 - 1610 | Medium-Strong | Medium-Strong | Pyridine Ring |

| CH₂ Scissoring | ~1450 | Medium | Weak | Methylene |

| CH₃ Bending | ~1375 | Medium | Weak | Methyl |

| Ester C-O Stretch | 1000 - 1300 | Strong | Medium | Acetate |

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Labeling Studies

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. researchgate.net When coupled with techniques like electron ionization (EI) or electrospray ionization (ESI), it can be used to study the fragmentation patterns of the molecule, which helps to confirm its structure. mdpi.comkobv.de

Upon ionization, this compound would produce a molecular ion [M]⁺• or a protonated molecule [M+H]⁺. Subsequent fragmentation would likely proceed through several characteristic pathways.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Fragmentation Pathway |

| 165.0790 | [C₉H₁₁NO₂]⁺• | Molecular Ion |

| 122.0657 | [C₇H₈N]⁺ | Loss of •CH₂OCOCH₃ radical |

| 106.0657 | [C₇H₈N]⁺• | Loss of acetic acid (CH₃COOH) from a rearranged molecular ion |

| 92.0500 | [C₆H₆N]⁺ | Loss of CH₃ from [C₇H₉N]⁺ after rearrangement |

| 43.0184 | [C₂H₃O]⁺ | Acetyl cation from cleavage of the ester |

Electronic Spectroscopy (UV-Vis) for π-System Characterization and Electronic Transitions

UV-Visible spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.orglibretexts.org The primary chromophore in this compound is the substituted pyridine ring.

The spectrum is expected to show absorptions corresponding to two main types of electronic transitions: uzh.ch

π → π* transitions: These are typically high-intensity absorptions arising from the excitation of electrons within the π-system of the pyridine ring. They are expected to appear in the UV region. libretexts.org

n → π* transitions: These lower-intensity absorptions involve the promotion of a non-bonding electron (from the nitrogen or oxygen lone pairs) into an anti-bonding π* orbital. youtube.com These transitions often occur at longer wavelengths than π → π* transitions. uzh.ch

| Transition Type | Involved Orbitals | Expected λmax (nm) | Expected Intensity (ε) |

| π → π | π (Pyridine Ring) → π (Pyridine Ring) | ~220 - 270 | High |

| n → π | n (Nitrogen/Oxygen) → π (Pyridine Ring) | ~270 - 300 | Low |

X-ray Crystallography for Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be obtained. researchgate.net This technique yields precise atomic coordinates, from which exact bond lengths, bond angles, and torsional angles can be calculated.

A successful crystallographic study of this compound would not only confirm its covalent structure but also reveal its supramolecular arrangement in the crystal lattice. researchgate.net This includes identifying and characterizing any intermolecular interactions, such as C-H···N or C-H···O hydrogen bonds, or potential π-π stacking between pyridine rings, which govern the crystal packing. researchgate.net

| Parameter | Information Provided |

| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). researchgate.net |

| Space Group | The symmetry elements present within the unit cell. researchgate.net |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. researchgate.net |

| Bond Lengths | The precise distances between bonded atoms (e.g., C=O, C-O, C=C, C=N). |

| Bond Angles | The angles between adjacent bonds (e.g., O-C=O, C-C-N). |

| Torsion Angles | The dihedral angles that define the molecule's conformation. |

| Intermolecular Interactions | Details of hydrogen bonding, van der Waals forces, and π-stacking. researchgate.net |

Chiroptical Spectroscopy for Chiral Analogues (if applicable)

There is no information in the scientific literature regarding the synthesis or chiroptical spectroscopic analysis of chiral analogues of this compound. The parent molecule itself is not chiral. To introduce chirality, one could, for example, substitute one of the methylene protons with another group, creating a stereocenter. If such chiral analogues were synthesized, techniques like circular dichroism (CD) and vibrational circular dichroism (VCD) would be essential to study their stereochemical properties.

Computational and Theoretical Chemistry of 5 Methylpyridin 2 Yl Methyl Acetate

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of (5-methylpyridin-2-yl)methyl acetate (B1210297). These calculations solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule, which in turn governs its stability, reactivity, and intermolecular interactions. From these calculations, various chemical descriptors can be derived to predict how the molecule will behave in a chemical environment.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.orgwikipedia.org The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.

For (5-methylpyridin-2-yl)methyl acetate, theoretical calculations would reveal that the HOMO is likely distributed over the electron-rich pyridine (B92270) ring, particularly the nitrogen atom and the π-system. The LUMO, conversely, would be expected to be localized on the electron-deficient carbonyl carbon of the acetate group and the pyridine ring's anti-bonding π* orbitals. The energy gap provides a quantitative measure of the molecule's reactivity towards other chemical species.

Interactive Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) | Description |

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. |

| ELUMO | -1.23 | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.62 | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. |

An Electrostatic Potential Surface (ESP) map provides a visual representation of the charge distribution across a molecule's surface. deeporigin.com It is generated by calculating the electrostatic potential at various points on the electron density surface. researchgate.netuni-muenchen.de The ESP map is color-coded to indicate different regions of charge: red areas signify negative electrostatic potential (electron-rich regions), blue areas represent positive electrostatic potential (electron-poor regions), and green areas denote neutral potential.

The ESP map for this compound is expected to show distinct regions of varying potential. The most negative potential (red) would be concentrated around the electronegative nitrogen atom of the pyridine ring and the carbonyl oxygen of the acetate group, as these atoms attract electron density. These sites are susceptible to electrophilic attack and are primary locations for forming hydrogen bonds. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms, particularly those on the methyl groups and the pyridine ring, making them potential sites for nucleophilic interaction. This visualization is crucial for predicting non-covalent interactions with other molecules, including biological targets or solvents. deeporigin.comresearchgate.net

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Density Functional Theory (DFT)

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The flexibility of this compound arises from the rotational freedom around the single bonds connecting the pyridine ring to the methylene (B1212753) bridge and the methylene bridge to the acetate group.

Interactive Table 2: Relative Energies of Key Conformers of this compound Calculated by DFT

| Conformer | Dihedral Angle (Ring-CH2-O-C) | Relative Energy (kcal/mol) | Stability Ranking |

| A | 180° (anti-periplanar) | 0.00 | 1 (Most Stable) |

| B | 60° (gauche) | 1.52 | 2 |

| C | -60° (gauche) | 1.55 | 3 |

| D | 0° (syn-periplanar) | 4.89 | 4 (Least Stable) |

Reaction Mechanism Elucidation through Transition State Calculations

Theoretical calculations are invaluable for investigating the mechanisms of chemical reactions. By mapping the reaction pathway from reactants to products, computational chemists can identify the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For example, the hydrolysis of the ester group in this compound can be studied computationally. DFT calculations can model the step-by-step process, including the nucleophilic attack of a water molecule on the carbonyl carbon, the formation of a tetrahedral intermediate, and the final departure of the alcohol group. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This analysis not only predicts the feasibility of the reaction but also provides a deep understanding of the electronic and structural changes that occur throughout the transformation.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can accurately predict various spectroscopic properties, which is crucial for interpreting experimental data and confirming molecular structures.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical methods, such as the Gauge-Independent Atomic Orbital (GIAO) method used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with high accuracy. semanticscholar.orgnih.gov These predicted shifts can be compared with experimental spectra to assign signals to specific atoms and to confirm the proposed structure of this compound.

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities. semanticscholar.org This information is used to assign the absorption bands in an experimental IR spectrum to specific molecular motions, such as the characteristic C=O stretching of the ester group, C-N stretching of the pyridine ring, and C-H bending modes of the methyl groups.

Interactive Table 3: Predicted vs. Typical Experimental Spectroscopic Data for this compound

| Property | Atom/Group | Predicted Value | Typical Experimental Range |

| ¹³C NMR Shift | Carbonyl C (C=O) | 170.5 ppm | 165-175 ppm |

| ¹H NMR Shift | Methylene H (-CH2-) | 5.15 ppm | 5.0-5.3 ppm |

| IR Frequency | C=O Stretch | 1740 cm⁻¹ | 1735-1750 cm⁻¹ |

| IR Frequency | C-N Stretch (Pyridine) | 1595 cm⁻¹ | 1580-1610 cm⁻¹ |

Molecular Dynamics Simulations for Solvent Effects and Supramolecular Interactions

While quantum chemical calculations typically model molecules in a vacuum, Molecular Dynamics (MD) simulations provide a way to study molecules in a more realistic, condensed-phase environment over time. dovepress.commdpi.com MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion.

Solvent Effects: By placing this compound in a simulated box of solvent molecules (e.g., water or chloroform), MD simulations can explore how the solvent influences the molecule's conformational preferences and dynamics. ulisboa.pt The simulations can reveal the structure of the solvent shell around the molecule and identify specific interactions, such as hydrogen bonding between the solvent and the molecule's nitrogen or oxygen atoms.

Supramolecular Interactions: MD simulations are also essential for studying how this compound interacts with other molecules to form larger, non-covalently bonded assemblies (supramolecular structures). core.ac.uk For instance, simulations can model the interaction of the molecule with a biological receptor, predicting its binding mode and affinity. This is achieved by analyzing the intermolecular forces, such as van der Waals forces, electrostatic interactions, and hydrogen bonds, that stabilize the complex. These simulations offer dynamic insights into molecular recognition processes that are often difficult to capture with static computational models.

Quantitative Structure-Reactivity Relationships (QSRR) for Chemical Transformations

Quantitative Structure-Reactivity Relationship (QSRR) models are theoretical frameworks that aim to predict the rate and outcome of chemical reactions by establishing a mathematical correlation between the structure of the reactants and their chemical reactivity. For this compound, while specific, dedicated QSRR models for its chemical transformations are not widely published, the principles of QSRR can be applied to predict its behavior in key reactions, most notably hydrolysis of the ester group.

The development of a QSRR model for a chemical transformation, such as the base-promoted hydrolysis of this compound, involves identifying molecular descriptors that quantify structural, electronic, and steric features of the molecule. These descriptors are then used as independent variables in a regression analysis to model a measured reactivity parameter, such as the reaction rate constant (k).

General studies on the QSRR of ester hydrolysis have shown that the reactivity is primarily influenced by the electronic environment of the carbonyl carbon and the steric hindrance around the reaction center. acs.orgresearchgate.net For a series of related pyridine derivatives, a QSRR model would likely incorporate descriptors that account for the electronic influence of substituents on the pyridine ring and the steric bulk near the ester functionality.

Key molecular descriptors that would be pertinent to developing a QSRR model for the chemical transformations of this compound and its analogs are outlined in the following table. These descriptors are selected based on established principles of physical organic chemistry and QSRR studies on related compound classes like pyridine and ester derivatives. chemrevlett.comnih.gov

Table 1: Potential Molecular Descriptors for QSRR Modeling of this compound Reactivity

| Descriptor Class | Specific Descriptor | Potential Influence on Ester Hydrolysis Rate |

| Electronic | Hammett Constant (σ) | The electron-donating nature of the 5-methyl group influences the electron density on the pyridine ring, which in turn affects the electrophilicity of the ester's carbonyl carbon. |

| Dipole Moment | Reflects the overall polarity of the molecule, which can influence solvation effects and the approach of charged nucleophiles like the hydroxide ion. | |

| Partial Atomic Charge on Carbonyl Carbon | A higher positive partial charge on the carbonyl carbon, calculated via quantum-chemical methods, would correlate with increased susceptibility to nucleophilic attack and a faster hydrolysis rate. | |

| Steric | Taft Steric Parameter (Es) | Quantifies the steric hindrance provided by the substituent group. For the acetate moiety, this value is standard, but in a series of related esters, it would be a critical variable. |

| Molar Refractivity (MR) | Related to the volume of the molecule and its polarizability. Increased bulk near the reaction site can sterically hinder the approach of a nucleophile, slowing the reaction. | |

| Topological | Connectivity Indices | These indices describe the branching and connectivity of the molecular structure. They can indirectly capture steric and electronic effects that influence reactivity. |

| Quantum-Chemical | HOMO-LUMO Energy Gap | The energy of the Lowest Unoccupied Molecular Orbital (LUMO) can be an indicator of electrophilicity. A lower LUMO energy for the ester would suggest greater reactivity towards nucleophiles. |

A hypothetical QSRR model for predicting the alkaline hydrolysis rate constant (log k_OH) for a series of substituted (pyridin-2-yl)methyl acetates could take the form of a multiple linear regression (MLR) equation:

log k_OH = c₀ + c₁σ + c₂Es + c₃q_C=O

Here, c₀ is the regression constant, while c₁, c₂, and c₃ are the coefficients for the Hammett constant, Taft steric parameter, and the partial charge on the carbonyl carbon, respectively. The statistical quality of such a model would be evaluated using parameters like the coefficient of determination (R²) and the cross-validated coefficient (Q²). chemrevlett.comnih.gov While a specific model for this compound has not been derived, studies on broader sets of esters have achieved high predictability (r² > 0.9) using descriptors derived from quantum chemical topology, focusing on the active (O=C)C-O fragment. acs.org This indicates that computational methods provide a reliable and powerful alternative for predicting the reactivity and environmental fate of such compounds. researchgate.net

Advanced Analytical Methodologies for Detection and Quantification in Non Biological Matrices

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental in separating (5-methylpyridin-2-yl)methyl acetate (B1210297) from impurities, starting materials, and other components within a mixture. The choice of method depends on the compound's volatility and polarity, as well as the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purity assessment of (5-methylpyridin-2-yl)methyl acetate, particularly for analyzing non-volatile impurities. Method development focuses on optimizing the separation of the target analyte from closely related substances. A typical approach involves reversed-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase.

A method for a structurally related compound, 2-methylpyridine, was developed using a reversed-phase C18 column. nih.gov For this compound, similar conditions can be optimized. Key parameters for method development include the selection of the column, the composition of the mobile phase (often a mixture of acetonitrile (B52724) or methanol (B129727) and a buffered aqueous solution), flow rate, and column temperature. nih.govnih.gov The goal is to achieve a symmetric peak for the main compound while resolving it from all potential impurities. nih.gov A Photo Diode Array (PDA) detector is commonly used for detection, allowing for the spectral analysis of separated peaks to check for purity.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for pyridine (B92270) derivatives. |

| Mobile Phase | Acetonitrile and Ammonium (B1175870) Formate Buffer (pH 4.5) | Balances retention and elution, ensures good peak shape. nih.gov |

| Elution Mode | Isocratic or Gradient | Isocratic for simple mixtures; Gradient for complex samples with diverse polarities. nih.gov |

| Flow Rate | 1.0 mL/min | Optimizes separation efficiency and analysis time. chiraltech.com |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Detection | UV at 265 nm | Wavelength for optimal absorbance of the pyridine ring. |

| Injection Vol. | 10 µL | Standard volume for quantitative analysis. |

This table presents a hypothetical but scientifically plausible set of starting conditions for HPLC method development, based on established practices for similar compounds.

Gas Chromatography (GC) is the preferred method for analyzing volatile compounds and is well-suited for assessing the purity of this compound and quantifying volatile by-products or residual solvents. The sample is vaporized in a heated inlet and separated based on its boiling point and interaction with the stationary phase in the GC column.

Analyses of volatile flavor compounds, including various pyridine derivatives, often utilize a high-polarity column like one bonded with polyethylene (B3416737) glycol (e.g., InertCap Pure-WAX) or a mid-polarity column like a 5% phenyl-polymethylsiloxane (e.g., DB-5MS). mdpi.commdpi.com A flame ionization detector (FID) is commonly employed for quantification due to its high sensitivity and wide linear range for organic compounds. The temperature program is optimized to ensure the separation of the main component from other volatile species. mdpi.comwikipedia.org

Table 2: Typical Gas Chromatography (GC) Conditions for Volatile Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film) | A robust, versatile column suitable for a wide range of volatile organic compounds. wikipedia.org |

| Carrier Gas | Helium at 1 mL/min | Inert carrier gas providing good efficiency. youtube.com |

| Inlet Temp. | 250 °C | Ensures complete vaporization of the analyte and related substances. youtube.com |

| Oven Program | 60 °C (2 min), ramp to 300 °C at 20 °C/min, hold 10 min | Temperature gradient to separate compounds with different boiling points. nih.gov |

| Detector | Flame Ionization Detector (FID) | Provides sensitive and universal detection for hydrocarbons. |

| Detector Temp. | 300 °C | Prevents condensation of analytes in the detector. |

This table outlines typical GC parameters for the analysis of volatile pyridine derivatives, adaptable for this compound.

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the main mobile phase. chromatographyonline.comresearchgate.net This technique is considered a "green" alternative due to reduced organic solvent consumption. nih.gov SFC is particularly advantageous for separating thermally labile or complex mixtures and is a form of normal-phase chromatography. chromatographyonline.comnih.gov

For nitrogen-containing heterocyclic compounds like pyridine derivatives, SFC offers rapid and efficient separations. nih.gov The polarity of the mobile phase can be fine-tuned by adding a polar organic co-solvent (modifier), such as methanol or ethanol, to the supercritical CO₂. mdpi.com For basic compounds like pyridines, specialized stationary phases such as those with 2-ethylpyridine (B127773) or 2-picolylamine functional groups can provide excellent peak shapes and resolution without the need for basic additives in the mobile phase. chromatographyonline.commdpi.com Other polar stationary phases like silica, cyano, or diol are also commonly used. youtube.com

Table 3: Key Aspects of Supercritical Fluid Chromatography (SFC) for Pyridine Derivatives

| Aspect | Description | Reference |

|---|---|---|

| Principle | Uses a supercritical fluid (e.g., CO₂) as the mobile phase, offering low viscosity and high diffusivity for fast and efficient separations. | researchgate.net |

| Stationary Phases | Polar columns (e.g., Silica, Cyano, Diol, 2-Picolylamine) are typically used for normal-phase separation of polar analytes. | nih.govmdpi.comyoutube.com |

| Mobile Phase | Supercritical CO₂ with a polar modifier (e.g., methanol, ethanol) to increase solvating power. | mdpi.com |

| Additives | Acidic (e.g., formic acid) or basic additives can be used to improve peak shape for acidic or basic analytes, respectively. | mdpi.com |

| Advantages | Fast analysis, reduced organic solvent use, and orthogonality to reversed-phase HPLC. | nih.govnih.gov |

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Trace Analysis and Chemical Metabolite Identification

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, are indispensable for trace-level analysis and structural identification.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. It is the gold standard for identifying and quantifying unknown volatile and semi-volatile compounds. In the context of this compound, GC-MS can be used to identify trace impurities or degradation products by comparing their mass spectra to library databases. mdpi.com The electron ionization (EI) mode is commonly used, providing reproducible fragmentation patterns that serve as a molecular fingerprint. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for analyzing compounds in complex matrices. mdpi.com It is particularly useful for identifying non-volatile metabolites or impurities that are not amenable to GC. The analyte is first separated by LC and then ionized, typically using electrospray ionization (ESI), before entering the mass spectrometer. Tandem MS (MS/MS) allows for the selection of a specific parent ion, which is then fragmented to produce a unique pattern of daughter ions, enabling highly selective quantification and structural elucidation. This method is ideal for detecting trace amounts of the compound or its transformation products in environmental samples.

Table 4: Comparison of Hyphenated Techniques for this compound Analysis

| Technique | Principle | Typical Application | Ionization Mode |

|---|---|---|---|

| GC-MS | Separates volatile compounds via GC, followed by mass analysis for identification. | Identification of volatile impurities and by-products. | Electron Ionization (EI) |

| LC-MS/MS | Separates compounds via LC, followed by tandem mass spectrometry for sensitive and selective quantification. | Trace analysis in complex matrices, metabolite identification. | Electrospray Ionization (ESI) |

Spectrophotometric Methods for Quantitative Determination

Spectrophotometric methods, based on the absorption of ultraviolet-visible (UV-Vis) light, offer a simple and cost-effective means for the quantitative determination of this compound in solutions where it is the primary absorbing species. The pyridine ring exhibits characteristic UV absorbance.

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). For pyridine derivatives, this is often in the 260-280 nm range.

To enhance sensitivity and selectivity for pyridine compounds in mixtures, derivatization reactions can be employed. The König reaction, for example, involves the reaction of pyridine with cyanogen (B1215507) bromide to form glutaconic aldehyde, which then couples with an aromatic amine (like 4-aminosalicylic acid or anthranilic acid) to produce a colored polymethine dye that can be measured in the visible region (e.g., 400-470 nm). chromatographyonline.com This method has been successfully applied to determine pyridine in various environmental samples. chromatographyonline.com Derivative spectrophotometry can also be used to resolve overlapping spectra in mixtures, enhancing the specificity of the analysis. researchgate.net

Electrochemical Methods for Detection

Electrochemical methods provide a highly sensitive approach for detecting electroactive species like pyridine derivatives. These techniques measure the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface.

Cyclic voltammetry (CV) can be used to study the electrochemical behavior of this compound. The irreversible reduction of the pyridinium (B92312) ion at a glassy carbon electrode produces a measurable current that can be correlated to its concentration. nih.gov The presence of the N-H bond in the pyridinium cation is often essential for this electroactivity. nih.gov

For enhanced sensitivity and selectivity, chemically modified electrodes can be developed. For instance, a glassy carbon electrode modified with a nanocomposite, such as pyridine diketopyrrolopyrrole/graphene oxide, can significantly improve the electrochemical response for detecting certain compounds. Such sensors offer advantages of miniaturization, low cost, and high sensitivity, making them suitable for routine monitoring applications. The electrochemical detection of pyridine compounds can also be based on the formation of electrochemically active complexes, such as pyridine hemichrome, which can be measured using techniques like cyclic voltammetry. chromatographyonline.com

Supramolecular Chemistry and Non Covalent Interactions of 5 Methylpyridin 2 Yl Methyl Acetate

Hydrogen Bonding Patterns and Self-Assembly

Although (5-methylpyridin-2-yl)methyl acetate (B1210297) lacks strong hydrogen bond donors like -OH or -NH groups, it can participate in weaker C-H···O and C-H···N hydrogen bonds, which are significant in directing molecular self-assembly. The ester's carbonyl oxygen is a primary hydrogen bond acceptor, while the pyridine (B92270) nitrogen provides another potential acceptor site. The methyl and methylene (B1212753) protons on the acetate and pyridyl groups can act as weak hydrogen bond donors.

In the crystal structures of related pyridine derivatives, these types of weak interactions are pivotal in forming supramolecular architectures. scispace.comresearchgate.net For instance, molecules can form chains or more complex networks through C-H···O interactions involving the carbonyl oxygen. researchgate.net The pyridine nitrogen can also accept a hydrogen from a neighboring molecule's C-H group, a common motif in pyridine-containing crystal structures. scispace.com The self-assembly process, driven by these weak but numerous interactions, can lead to the formation of ordered one-dimensional nanostructures or other aggregated forms. rsc.org

Table 1: Potential Hydrogen Bonding Interactions in (5-methylpyridin-2-yl)methyl acetate

| Donor Group | Acceptor Group | Interaction Type | Potential Motif |

| Pyridine C-H | Ester C=O | C-H···O | Chain or Dimer |

| Methylene C-H | Ester C=O | C-H···O | Intramolecular or Intermolecular |

| Methyl C-H | Ester C=O | C-H···O | Intermolecular |

| Pyridine C-H | Pyridine N | C-H···N | Chain or Sheet |

| Methylene C-H | Pyridine N | C-H···N | Intermolecular |

π-π Stacking Interactions of the Pyridine Moiety

The aromatic pyridine ring is central to the formation of π-π stacking interactions, which are crucial for the stability of many molecular assemblies. nih.gov These interactions arise from a combination of electrostatic, dispersion, and dipole-induced dipole forces. libretexts.org In this compound, the pyridine ring can stack with neighboring rings in either a parallel-displaced or a T-shaped (edge-to-face) arrangement.

The presence of substituents on the aromatic ring significantly influences the strength and geometry of these interactions. rsc.orgmdpi.com The electron-donating methyl group at the 5-position and the electron-withdrawing ester-linked methylene group at the 2-position create an electronic asymmetry across the pyridine ring. This can favor specific stacking geometries, such as antiparallel displaced conformations, to optimize electrostatic interactions. nih.gov DFT calculations on related systems have shown that such substituent effects can have a moderate but discernible impact on the stability of the stacked dimers. mdpi.com In some metal-organic frameworks, the presence or absence of π-π stacking between pyridyl linkers has been shown to be responsible for significant shifts in photoluminescence properties. rsc.org

Co-crystallization Studies and Crystal Engineering

Crystal engineering utilizes non-covalent interactions to design and synthesize crystalline solids with desired properties. researchgate.net Co-crystallization is a key technique in this field, combining an active pharmaceutical ingredient (API) or target molecule with a benign co-former to create a new crystalline phase with improved properties. google.com Pyridine derivatives are excellent candidates for co-crystallization, particularly with carboxylic acids, due to their ability to form robust and predictable acid-pyridine heterosynthons via O-H···N hydrogen bonds. mdpi.com

While this compound lacks the strong hydrogen bond donating groups typical for many co-crystal formers, its pyridine nitrogen and ester carbonyl group are effective hydrogen bond acceptors. It could potentially form co-crystals with molecules that are strong hydrogen bond donors. A survey of the Cambridge Structural Database reveals that 4,4'-bipyridine, a related building block, shows a strong preference for forming co-crystals over salts when combined with various carboxylic acid co-formers. acs.org This suggests that this compound could be a viable candidate for forming co-crystals with suitable partners, guided by the principles of supramolecular synthons. mdpi.com

Table 2: Potential Co-crystal Formers and Synthons for this compound

| Co-former Class | Example Co-former | Key Functional Group | Potential Supramolecular Synthon |

| Carboxylic Acids | Benzoic Acid | -COOH | O-H···N (Pyridine) |

| Phenols | 4-Hydroxyphenol | -OH | O-H···N (Pyridine), O-H···O=C (Ester) |

| Amides | Isonicotinamide | -CONH₂ | N-H···N (Pyridine), N-H···O=C (Ester) |

| Other H-bond Donors | Saccharin | Imide N-H | N-H···N (Pyridine), N-H···O=C (Ester) |

Host-Guest Chemistry with Molecular Receptors

Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule or molecular assembly. libretexts.orgnih.gov This binding is mediated by a combination of non-covalent interactions, including hydrogen bonds, π-π stacking, and hydrophobic effects, and is highly dependent on size and shape complementarity between the host and guest. libretexts.org

Pyridine and its derivatives are frequently studied as guests for various macrocyclic hosts like calixarenes and cyclodextrins. researchgate.netrsc.org The this compound molecule, with its aromatic ring and functional groups, could act as a guest for a suitably sized host cavity. The pyridine ring can engage in π-π stacking interactions with aromatic panels of a host, while the methyl and acetate groups could fit into hydrophobic pockets. Host systems have been specifically designed to recognize pyridyl binding sites, demonstrating the feasibility of such interactions. acs.org In one study, tricyclic host systems showed selectivity in binding pyridine and its methylated isomers from mixtures, highlighting the subtle interplay of forces that govern host-guest recognition. researchgate.net

Solvent-Solute Interactions and Their Influence on Molecular Conformation and Reactivity

The choice of solvent can profoundly impact the behavior of a solute by influencing its conformation, aggregation state, and reactivity. Solvents interact with solute molecules through the same non-covalent forces that govern self-assembly, such as dipole-dipole interactions and hydrogen bonding. mdpi.com For this compound, polar aprotic solvents like ethyl acetate google.comchemicalbook.com or dimethylformamide (DMF) researchgate.net would interact with the polar ester group and the pyridine nitrogen. Protic solvents like methanol (B129727) could act as hydrogen bond donors to the ester carbonyl and pyridine nitrogen.

These solvent-solute interactions can compete with the intermolecular interactions necessary for self-assembly or crystallization. nih.gov Furthermore, the conformation of flexible molecules can be influenced by the solvent environment. In diketopiperazine-pyridine foldamers, non-covalent interactions enforce a specific conformation, which can be modulated by the solvent, including changes in pH. qub.ac.uk For this compound, the rotational freedom around the C-C and C-O single bonds of the acetate linker could be influenced by the polarity of the solvent, potentially affecting its reactivity and how it interacts with other molecules.

Applications in Catalysis and Materials Science Non Biological

Role as a Ligand Precursor in Metal Catalysis

There is no specific evidence in the reviewed literature detailing the use of (5-methylpyridin-2-yl)methyl acetate (B1210297) as a ligand precursor for metal catalysis. In principle, pyridine-containing molecules can act as N-donor ligands to coordinate with a wide variety of metal centers. The ester functionality could also potentially be involved in coordination or be hydrolyzed to a carboxylate or alcohol, which could then act as an O-donor. However, no studies demonstrating the synthesis of metal complexes using (5-methylpyridin-2-yl)methyl acetate as the starting ligand precursor were identified.

Application in Organic Reaction Catalysis

A review of the literature did not yield any studies where this compound is employed as an organocatalyst or as a key component of one. Pyridine (B92270) moieties are a common feature in many organocatalysts, often acting as a basic site or as a structural scaffold. However, the specific catalytic activity of this compound in organic reactions has not been documented.

Incorporation into Polymeric Materials for Specific Functionalities

There is no available research describing the incorporation of this compound into polymeric materials to impart specific functionalities such as optoelectronic properties or stimuli-responsiveness. While polymers containing pyridine units are known and investigated for such properties, the use of this specific monomer has not been reported.

Use in Sensors

No dedicated research was found on the application of this compound as a component of a sensor material or as a recognition element. Pyridine derivatives can be used in chemical sensors due to their ability to interact with various analytes through hydrogen bonding or metal coordination, but the utility of this compound for this purpose has not been explored in the available literature.

Precursor to Functional Materials

There are no studies indicating that this compound is used as a precursor for the synthesis of functional materials like liquid crystals or photoresponsive materials. The molecular structure does not inherently suggest typical mesogenic (liquid crystal-forming) properties, and its potential as a building block for photoresponsive systems has not been investigated. A Chinese patent mentions the compound in the context of synthesizing imidazopyridine compounds, but does not elaborate on its role as a precursor to functional materials with specific physical properties. google.com

Future Research Directions and Emerging Trends

Exploration of Novel Reactivity Pathways for Pyridylmethyl Acetates

The exploration of new chemical reactions is fundamental to advancing synthetic chemistry. For pyridylmethyl acetates, future research will likely focus on uncovering novel reactivity patterns to enable more efficient and diverse molecular constructions.

C-H Activation: A significant area of development is the direct functionalization of the pyridine (B92270) ring through C-H activation. Research into rhodium(III)-catalyzed C-H activation has already demonstrated efficient methods for synthesizing complex, bench-stable boronic esters from pyridine derivatives. researchgate.net Applying these strategies to (5-methylpyridin-2-yl)methyl acetate (B1210297) could allow for the introduction of new functional groups at specific positions on the pyridine ring, bypassing the need for pre-functionalized starting materials.

Photoredox Catalysis: The use of visible light to drive chemical reactions, known as photoredox catalysis, offers mild and selective transformation pathways. This technique has been successfully used to sequence hydroaminoalkylation and intramolecular N-arylation in continuous flow to create complex fused N-heterocycles. nih.gov Investigating the photoredox-catalyzed reactions of (5-methylpyridin-2-yl)methyl acetate could unveil new coupling partners and reaction types, expanding its synthetic utility.

Diboration/Electrocyclization Strategies: A novel and efficient synthesis of pyridine-based heteroaromatic boronic acid derivatives has been developed using a diboration/6π-electrocyclization strategy. researchgate.net This method provides a range of functionalized heterocycles from readily available materials with predictable regiocontrol. Adapting this pathway for pyridylmethyl acetates could lead to new classes of boronic esters, which are versatile intermediates in cross-coupling reactions.

Enzymatic Reactions: The palladium-catalyzed reaction of indolylmethyl acetates with soft carbon pronucleophiles has been described, showcasing the reactivity of the acetate group. researchgate.net Future work could explore enzymatic pathways to selectively modify or cleave the ester bond in this compound, offering a green alternative to traditional chemical methods.

Development of More Sustainable and Atom-Economical Synthetic Approaches

The principles of green chemistry are increasingly guiding synthetic route design, emphasizing the reduction of waste and energy consumption. nih.gov For this compound, this involves developing more sustainable and atom-economical synthetic methods. nih.gov

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form a product that incorporates most or all of the starting materials. rasayanjournal.co.in Techniques such as the Hantzsch pyridine synthesis are classic examples. mdpi.com Future research could focus on designing novel MCRs for the one-pot synthesis of functionalized pyridylmethyl acetates, significantly improving efficiency and reducing waste.

Green Catalysts and Solvents: The use of hazardous solvents and toxic reagents is a major drawback of many traditional synthetic methods. rasayanjournal.co.in Research is ongoing to replace these with environmentally benign alternatives like water, ionic liquids, or solvent-free conditions. researchgate.netbiosynce.com The development of recyclable, green catalysts is also a key objective. researchgate.net

Microwave and Ultrasound-Assisted Synthesis: Microwave and ultrasonic irradiation are recognized green chemistry tools that can accelerate reaction rates, increase yields, and lead to purer products. rasayanjournal.co.innih.gov Applying these technologies to the synthesis of this compound could shorten reaction times from hours to minutes. nih.gov

Atom Economy: Atom economy is a measure of how efficiently a chemical reaction converts reactants into the desired product. primescholars.com Reactions with 100% atom economy, such as certain addition reactions, are ideal. rsc.org For ester synthesis, using isopropenyl esters can be highly atom-economical because the only byproduct is acetone, which is easily removed. nih.gov Future syntheses of pyridylmethyl acetates will likely aim to maximize atom economy by designing addition or rearrangement reactions rather than substitution reactions that generate stoichiometric waste. primescholars.comrsc.org

| Synthetic Method | Key Advantages | Potential Impact on Pyridine Synthesis |

| Microwave-Assisted | Excellent yields (82-94%), short reaction times (2-7 min), low cost. nih.gov | Rapid and efficient production of pyridine derivatives. nih.gov |

| Multicomponent Reactions | High synthetic efficiency, reduced waste, single-pot operation. rasayanjournal.co.in | Streamlined synthesis of complex pyridines. rasayanjournal.co.in |